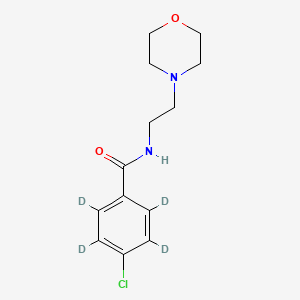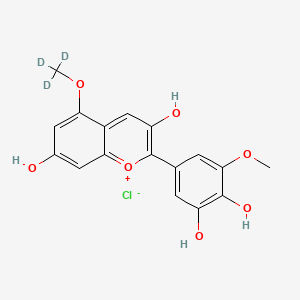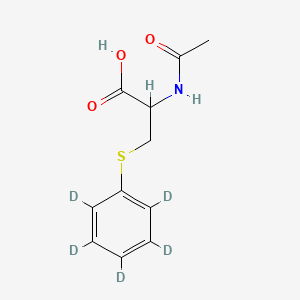
N-Acetyl-S-phenyl-d5-DL-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Phenylmercapturic acid-d5 is a deuterium-labeled derivative of DL-Phenylmercapturic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for its use as a tracer in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-Phenylmercapturic acid-d5 involves the deuteration of DL-Phenylmercapturic acidThe reaction conditions often involve the use of deuterated reagents and solvents under controlled environments to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of DL-Phenylmercapturic acid-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
DL-Phenylmercapturic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
DL-Phenylmercapturic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Environmental Analysis: Employed in the detection of environmental pollutants.
Metabolic Studies: Helps in understanding metabolic pathways and the fate of xenobiotics in biological systems.
Analytical Chemistry: Used in mass spectrometry for quantitation and identification of compounds
Mécanisme D'action
The mechanism of action of DL-Phenylmercapturic acid-d5 involves its use as a tracer in various studies. The deuterium atoms in the compound allow for its detection and quantitation using mass spectrometry. This helps in tracking the compound’s movement and transformation in biological and environmental systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Phenylmercapturic acid: A non-deuterated analog used as a biomarker for benzene exposure.
S-Benzylmercapturic acid: Another mercapturic acid derivative used in similar applications
Uniqueness
The uniqueness of DL-Phenylmercapturic acid-d5 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research compared to its non-deuterated analogs .
Propriétés
Formule moléculaire |
C11H13NO3S |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
2-acetamido-3-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/i2D,3D,4D,5D,6D |
Clé InChI |
CICOZWHZVMOPJS-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])SCC(C(=O)O)NC(=O)C)[2H])[2H] |
SMILES canonique |
CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


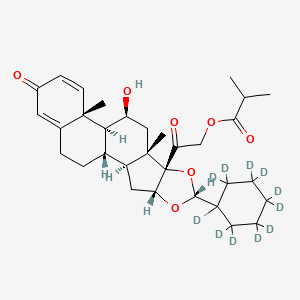
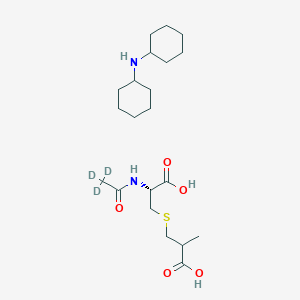
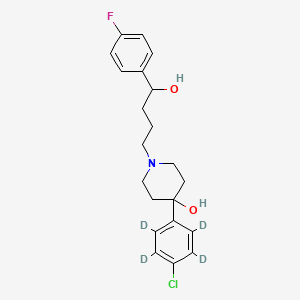
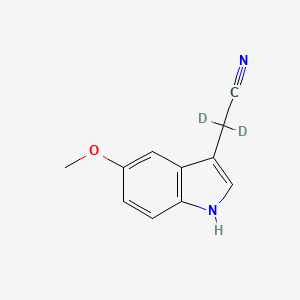
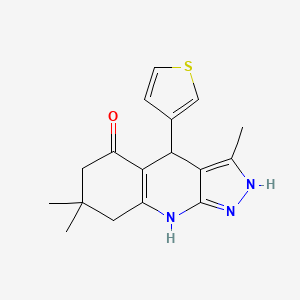
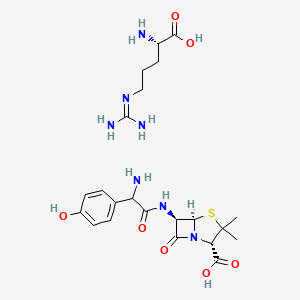
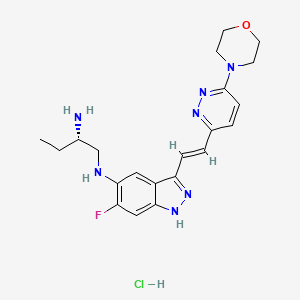
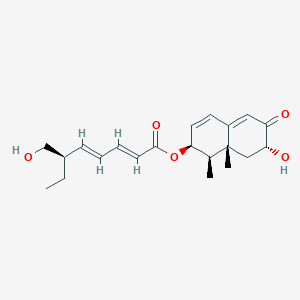
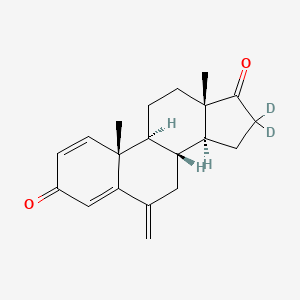
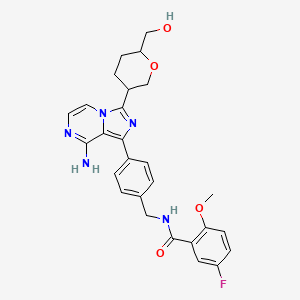
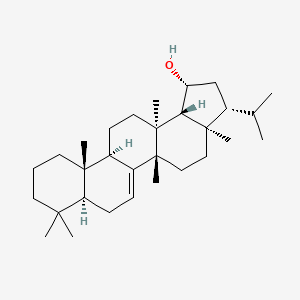
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
